1-(1-Methylpyrazol-4-yl)pentan-1-one
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Overview
Description
1-(1-Methylpyrazol-4-yl)pentan-1-one is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
The synthesis of 1-(1-Methylpyrazol-4-yl)pentan-1-one can be achieved through several methods. One common approach involves the reaction of 1-methylpyrazole with a suitable pentanone derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield and purity. Industrial production methods may involve more advanced techniques such as continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
1-(1-Methylpyrazol-4-yl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Scientific Research Applications
1-(1-Methylpyrazol-4-yl)pentan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(1-Methylpyrazol-4-yl)pentan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
1-(1-Methylpyrazol-4-yl)pentan-1-one can be compared with other similar compounds such as:
4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one: Known for its use as a monoamine uptake inhibitor.
Alpha-PiHP: A substituted cathinone with stimulant properties.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C9H14N2O |
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Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-(1-methylpyrazol-4-yl)pentan-1-one |
InChI |
InChI=1S/C9H14N2O/c1-3-4-5-9(12)8-6-10-11(2)7-8/h6-7H,3-5H2,1-2H3 |
InChI Key |
VNDRUMZLEMISCY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C1=CN(N=C1)C |
Origin of Product |
United States |
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